molecular formula C8H6N2O3S B1362871 2-Isothiocyanato-1-methoxy-4-nitrobenzene CAS No. 71793-51-6

2-Isothiocyanato-1-methoxy-4-nitrobenzene

Cat. No. B1362871
CAS RN: 71793-51-6
M. Wt: 210.21 g/mol
InChI Key: QVOHAYVRNBCJDV-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methoxy-4-nitrobenzene (INM) is a synthetic organonitrogen compound that has been studied for its potential applications in various scientific research fields. INM has been used in the synthesis of various compounds, such as nitroalkanes, nitroaromatic compounds, and nitrosobenzenes, as well as in the synthesis of biologically active compounds. INM has also been used for the synthesis of a variety of drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anti-infective drugs.

Scientific Research Applications

Catalysis and Material Science

  • Catalytic Oxidation of Lignins : The catalytic oxidation of lignins into aromatic aldehydes, including processes involving nitrobenzene derivatives, outlines a method potentially relevant to 2-Isothiocyanato-1-methoxy-4-nitrobenzene. This process highlights the role of nitrobenzene derivatives in lignin oxidation, suggesting potential applications in biomass conversion and the production of value-added chemicals (Tarabanko & Tarabanko, 2017).

  • Nanostructured Luminescent Micelles : The study of nanostructured luminescent micelles for sensing nitroaromatic and nitramine explosives demonstrates the utility of nitrobenzene derivatives in developing sensitive detection systems for hazardous materials (Paria et al., 2022). This application suggests potential uses in safety and security technologies.

Environmental Science

  • Degradation of Environmental Contaminants : Research into the degradation processes of various environmental contaminants, including nitrobenzene derivatives, provides insight into the environmental impact and degradation pathways of such compounds. These studies are crucial for understanding the fate of chemical pollutants and for developing remediation strategies (Qutob et al., 2022).

  • Adsorption Studies : Mistakes and inconsistencies in adsorption studies highlight the challenges in characterizing the adsorption behavior of contaminants, including those related to nitrobenzene derivatives. This research is essential for water and wastewater treatment technologies (Tran et al., 2017).

Potential Pharmacological Applications

  • Inhibition of Carcinogenesis by Isothiocyanates : Although not directly related to 2-Isothiocyanato-1-methoxy-4-nitrobenzene, studies on the chemopreventive properties of isothiocyanates against carcinogenesis in laboratory animals suggest a potential area of pharmacological research for structurally similar compounds (Hecht, 2000).

properties

IUPAC Name

2-isothiocyanato-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-8-3-2-6(10(11)12)4-7(8)9-5-14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOHAYVRNBCJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334950
Record name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71793-51-6
Record name 2-Isothiocyanato-1-methoxy-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71793-51-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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